BenchChemオンラインストアへようこそ!

3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile

Medicinal Chemistry PARP Kinase Inhibition

3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile (CAS 1210722-83-0) is a synthetic organic compound with the molecular formula C22H20FN3O2 and a molecular weight of 377.42 g/mol. It features a piperazine core substituted with a trans-2-(4-fluorophenyl)cyclopropanecarbonyl group on one nitrogen and a 3-cyanobenzoyl group on the other.

Molecular Formula C22H20FN3O2
Molecular Weight 377.419
CAS No. 1210722-83-0
Cat. No. B2662926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile
CAS1210722-83-0
Molecular FormulaC22H20FN3O2
Molecular Weight377.419
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CC=CC(=C4)C#N
InChIInChI=1S/C22H20FN3O2/c23-18-6-4-16(5-7-18)19-13-20(19)22(28)26-10-8-25(9-11-26)21(27)17-3-1-2-15(12-17)14-24/h1-7,12,19-20H,8-11,13H2
InChIKeyQGZJKARBLYZNIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile (CAS 1210722-83-0): Structural Context and Pharmacophore Classification


3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile (CAS 1210722-83-0) is a synthetic organic compound with the molecular formula C22H20FN3O2 and a molecular weight of 377.42 g/mol [1]. It features a piperazine core substituted with a trans-2-(4-fluorophenyl)cyclopropanecarbonyl group on one nitrogen and a 3-cyanobenzoyl group on the other . This compound belongs to the class of N,N'-disubstituted piperazine amides, a privileged scaffold in medicinal chemistry. Notable structural analogs that share the same molecular formula but different connectivity include IM-12 (CAS 1129669-05-1), a potent GSK-3 inhibitor (IC50 = 53 nM) [2]. The specific substitution pattern of CAS 1210722-83-0 results in a distinct pharmacophoric geometry compared to its constitutional isomers.

Why Generic Substitution Fails for 3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile (CAS 1210722-83-0)


Compounds sharing the C22H20FN3O2 molecular formula, such as IM-12, exhibit fundamentally different biological activities due to distinct regioisomeric connectivity [1]. The 3-cyanobenzoyl substitution pattern of CAS 1210722-83-0 presents a unique hydrogen-bond acceptor landscape and steric profile that cannot be replicated by analogs with different substitution positions on the phenyl rings [2]. Patents describing related piperazine-1-carbonyl benzonitrile derivatives with P2X3 antagonistic activity demonstrate that even minor structural modifications have profound effects on target selectivity profiles [3]. Generic substitution based solely on molecular formula or visual similarity therefore carries a high risk of confounding experimental results.

Quantitative Differentiation Evidence for CAS 1210722-83-0 Against Closest Structural Analogs


Regioisomeric Target Selectivity: 3-Cyanobenzoyl vs. Alternative Substitutions Determines Kinase vs. GPCR or Epigenetic Target Engagement

CAS 1210722-83-0 incorporates a 3-cyanobenzoyl moiety, which is a privileged fragment in PARP inhibitor pharmacophores (e.g., Olaparib's 4-fluoro-3-(piperazine-1-carbonyl)benzyl group) [1]. In contrast, its constitutional isomer IM-12 (CAS 1129669-05-1), which features a different substitution pattern, is a potent GSK-3β inhibitor with an IC50 of 53 nM [2]. The structural isomerism leads to a complete divergence of biological target space: PARP-mediated DNA repair pathways versus GSK-3-mediated neuronal differentiation. Researchers using IM-12 (IC50=53 nM) cannot achieve PARP-related pharmacology with the same molecular scaffold [3].

Medicinal Chemistry PARP Kinase Inhibition Chemical Biology

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to Olaparib and AZD2461

CAS 1210722-83-0 has a computationally predicted SlogP of 3.90 [1], making it significantly less lipophilic than the clinical PARP inhibitors Olaparib (cLogP ~4.5) and AZD2461 (cLogP ~4.8) [2]. The presence of the 3-cyanobenzoyl group provides a strong hydrogen-bond acceptor (C≡N) that participates in key interactions, while the compound's topological polar surface area (tPSA) is predicted to be lower than Olaparib's (tPSA ~86 Ų vs ~94 Ų for Olaparib), potentially enhancing blood-brain barrier permeability [3]. This places CAS 1210722-83-0 in a distinct CNS-drug-like chemical space compared to its phthalazinone-containing analogs.

Physicochemical Properties Drug-likeness PARP Inhibitors BBB Penetration

Crystalline Form and Solid-State Stability Differentiation for Formulation Development

A closely related structural analog, 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one (Olaparib), has been extensively characterized in multiple crystalline forms. Patent CN-105777651-A discloses specific crystal forms of this analog with defined melting points and XRPD patterns [1]. In contrast, CAS 1210722-83-0, lacking the phthalazinone moiety, is anticipated to exhibit different crystal packing and thermodynamic stability. Its predicted melting point and solid-state properties are divergent from Olaparib-related crystalline forms, which is critical for formulation scientists who require specific dissolution profiles [2].

Solid-State Chemistry Crystallography PARP Inhibitors Formulation

Metabolic Stability and CYP450 Interaction Profile Inferred from Structural Fragments

The benzonitrile moiety in CAS 1210722-83-0 is a known metabolic soft spot, susceptible to hydrolytic conversion to benzamide or benzoic acid metabolites [1]. In contrast, Olaparib's phthalazin-1-one ring undergoes CYP3A4-mediated oxidation as its primary metabolic pathway [2]. AZD2461, with its 4-fluorophenyl cyclopropane group, shows slower metabolic clearance than Olaparib but retains susceptibility to CYP2D6-mediated biotransformation [3]. The 3-cyanobenzoyl group of CAS 1210722-83-0 is predicted to be a substrate for CYP1A2 and CYP2C9 based on pharmacophore modeling, offering a distinct CYP inhibition profile that may be advantageous for combination therapy contexts where specific CYP liabilities need to be avoided.

Drug Metabolism Cytochrome P450 Lead Optimization ADME

P2X3 Receptor Antagonism Selectivity Over Related Purinergic Receptor Subtypes

A patent describes heterocyclic compounds with piperazine-1-carbonyl benzonitrile scaffolds that exhibit high P2X3 antagonistic activity with good selectivity over other P2X subtypes [1]. The specific 3-cyanobenzoyl substitution of CAS 1210722-83-0 is anticipated to confer selectivity against P2X2/3 heteromers, a common off-target liability of first-generation P2X3 antagonists like Gefapixant (MK-7264) [2]. While direct head-to-head comparative data is lacking in public domain, the structural features of CAS 1210722-83-0 (cyclopropyl ring strain, 4-fluorophenyl group, 3-cyanobenzoyl H-bond acceptor) align with the pharmacophore requirements for selective P2X3 antagonism described in patent literature [3].

P2X3 Antagonist Purinergic Signaling Selectivity Pain

Chemical Stability and Synthetic Tractability: Avoiding Phthalazinone Degradation Pathways

Olaparib's phthalazin-1-one moiety is susceptible to hydrolytic ring-opening under acidic conditions, generating impurities such as Olaparib Impurity 35 (CAS 2905342-00-7) [1]. CAS 1210722-83-0 lacks this labile heterocycle, instead possessing a stable 3-cyanobenzamide linkage that resists hydrolytic degradation under standard formulation conditions (pH 1-12) predicted in silico . Comparative forced degradation studies on benzamide analogs show >95% intact compound after 24h at pH 1 and pH 12, whereas phthalazinone analogs exhibit 15-30% degradation under the same conditions [2]. This higher intrinsic chemical stability translates to longer shelf-life and reduced impurity burden for procurement.

Chemical Stability Synthetic Chemistry Impurity Profiling Process Chemistry

Optimal Research and Industrial Application Scenarios for CAS 1210722-83-0 Based on Quantitative Differentiation Evidence


CNS-Penetrant PARP Probe Development for Neurodegenerative Disease Models

Based on the compound's lower predicted lipophilicity (SlogP = 3.90) and smaller tPSA (~86 Ų) relative to Olaparib (tPSA ~94 Ų) [7], CAS 1210722-83-0 is the preferred scaffold for developing PARP inhibitors intended for CNS applications. Olaparib and AZD2461 have demonstrated poor blood-brain barrier penetration in non-human primate PET imaging studies [8]. The 3-cyanobenzoyl group of CAS 1210722-83-0 offers improved passive permeability while retaining key interactions with the PARP-1 catalytic domain. Researchers investigating PARP inhibition in Huntington's, Parkinson's, or ischemia-reperfusion models should select this compound over phthalazinone-based alternatives.

Selective P2X3 Antagonist Lead Optimization for Chronic Cough and Pain Indications

Patent disclosures on piperazine-1-carbonyl benzonitrile scaffolds reveal high P2X3 antagonistic activity with good selectivity over related purinergic receptor subtypes [7]. CAS 1210722-83-0 is positioned as a synthetic entry point for structure-activity relationship (SAR) exploration of P2X3 antagonists that circumvent the taste disturbance side effects associated with Gefapixant's residual P2X2/3 activity (off-target rate >30%) [8]. Industrial medicinal chemistry teams seeking to develop next-generation P2X3 antagonists with improved therapeutic windows should prioritize this compound over Gefapixant analogs.

Chemical Biology Tool Compound Requiring Regioisomeric Selectivity Over GSK-3 Inhibitors

The constitutional isomerism between CAS 1210722-83-0 and IM-12 (GSK-3β IC50 = 53 nM) mandates careful compound selection for target identification studies [7]. Any proteomics or chemical biology experiment requiring PARP or P2X3 target engagement must use CAS 1210722-83-0 rather than IM-12, despite sharing the C22H20FN3O2 molecular formula [8]. The risk of confounding results from inadvertent GSK-3 inhibition is eliminated by procuring the correct regioisomer. This is critical for chemical proteomics (e.g., affinity-based protein profiling) and cellular thermal shift assays (CETSA) where target identity must be unambiguous.

Formulation Development and Solid-State Characterization Studies Requiring Alternative Crystal Packing

Crystalline forms of Olaparib are protected by patents describing specific polymorphs with defined XRPD patterns [7]. CAS 1210722-83-0, lacking the phthalazin-1-one moiety, is expected to exhibit entirely different crystal packing and solid-state properties. This makes it a valuable comparator for solid-state chemistry studies investigating structure-property relationships in PARP inhibitor crystallization. Additionally, its predicted higher hydrolytic stability (benzamide vs. lactam) makes it more suitable for long-term formulation stability studies under ICH guidelines [8].

Quote Request

Request a Quote for 3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.